molecular formula C15H19FN4OS B11487309 4-({5-[(2-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)morpholine

4-({5-[(2-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)morpholine

Cat. No.: B11487309
M. Wt: 322.4 g/mol
InChI Key: KQTGQJPEBAZUJP-UHFFFAOYSA-N
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Description

4-({5-[(2-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)morpholine is a complex organic compound that features a morpholine ring, a triazole ring, and a fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({5-[(2-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)morpholine typically involves multiple stepsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-({5-[(2-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)morpholine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often include specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

4-({5-[(2-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)morpholine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-({5-[(2-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with sulfur-containing enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({5-[(2-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)morpholine is unique due to its combination of a morpholine ring, a triazole ring, and a fluorobenzyl group. This combination imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C15H19FN4OS

Molecular Weight

322.4 g/mol

IUPAC Name

4-[[5-[(2-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]morpholine

InChI

InChI=1S/C15H19FN4OS/c1-19-14(10-20-6-8-21-9-7-20)17-18-15(19)22-11-12-4-2-3-5-13(12)16/h2-5H,6-11H2,1H3

InChI Key

KQTGQJPEBAZUJP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC2=CC=CC=C2F)CN3CCOCC3

Origin of Product

United States

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